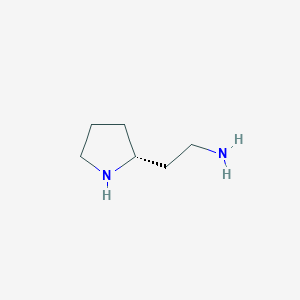

(2R)-2-Pyrrolidineethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-pyrrolidin-2-yl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-4-3-6-2-1-5-8-6/h6,8H,1-5,7H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCULVESJRLLZOP-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2r 2 Pyrrolidineethanamine

Enantioselective Synthesis Strategies

Enantioselective synthesis, or asymmetric synthesis, is a cornerstone of modern organic chemistry, enabling the direct production of a specific enantiomer. wikipedia.org This approach is often more efficient than the separation of racemic mixtures. For a molecule like (2R)-2-Pyrrolidineethanamine, strategies include leveraging nature's own chiral building blocks, employing asymmetric catalysts, and utilizing enzymes for stereospecific transformations.

Chiral Pool Approaches utilizing Natural Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This strategy is highly effective when the target molecule shares structural features with an abundant natural compound, such as an amino acid or a sugar. wikipedia.orgresearchgate.net The inherent chirality of the starting material is transferred to the final product, precluding the need for a resolution step or an asymmetric catalyst. wikipedia.org

For the synthesis of pyrrolidine-containing structures, natural amino acids like L-proline and L-glutamic acid are logical and common starting points. Carbohydrates, another major component of the chiral pool, also serve as versatile precursors for polyhydroxylated pyrrolidines through various synthetic transformations. nih.govresearchgate.net For example, d-xylose-derived nitrones can be used to synthesize substituted pyrrolidines. nih.gov The general approach involves a series of chemical modifications to the natural precursor to build the target molecule while preserving the original stereocenter.

Table 1: Examples of Natural Precursors in Chiral Pool Synthesis

| Natural Precursor | Class | Relevance to Pyrrolidine (B122466) Synthesis |

|---|---|---|

| L-Proline | Amino Acid | Provides a pre-formed (S)-pyrrolidine ring, which can be chemically modified. |

| L-Glutamic Acid | Amino Acid | Can be cyclized and reduced to form a pyrrolidine ring system. |

| D-Ribose | Sugar | Can be converted into nitrones which then cyclize to form substituted pyrrolidines. researchgate.net |

Asymmetric Catalytic Syntheses

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of one enantiomer over the other. unibo.itnih.gov This field has grown rapidly, with a significant breakthrough being the development of diarylprolinol silyl (B83357) ethers for the asymmetric functionalization of aldehydes. nih.gov

Various catalytic strategies have been developed for the enantioselective synthesis of 2-substituted pyrrolidines. These include:

Rhodium-Catalyzed Arylation: The enantioselective arylation of aliphatic N-tosylaldimines using chiral bicyclo[3.3.0]octadiene ligands with a rhodium hydroxide (B78521) complex can produce chiral 2-aryl pyrrolidines in a one-pot procedure. organic-chemistry.org

Iridium-Catalyzed Annulation: Chiral iridacycle complexes can catalyze the "borrowing hydrogen" annulation of racemic diols and primary amines to yield a diverse range of enantioenriched pyrrolidines. organic-chemistry.org

'Clip-Cycle' Synthesis: This strategy involves using a chiral phosphoric acid to catalyze the intramolecular aza-Michael cyclization of a Cbz-protected bis-homoallylic amine that has been 'clipped' to a thioacrylate. whiterose.ac.uk This method can produce 2,2-disubstituted pyrrolidines with high enantioselectivity. whiterose.ac.uk

Asymmetric Hydrogenation: The asymmetric hydrogenation of 2-oxazolones, catalyzed by ruthenium(II)–NHC complexes, can produce optically active 4-substituted 2-oxazolidinones with excellent enantioselectivity, which are precursors to chiral β-amino alcohols and other valuable structures. rsc.org

Table 2: Selected Asymmetric Catalytic Methods for Pyrrolidine Synthesis

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Rhodium(I) / Chiral Diene Ligand | 1,4-Addition | Forms 2-substituted pyrrolidines from α,β-unsaturated imines. |

| Iridium / Chiral Phosphine (B1218219) Ligand | Hydrogenation | Asymmetric hydrogenation of pyrroles or pyrroliniums. |

| Chiral Phosphoric Acid | aza-Michael Cyclization | 'Clip-Cycle' strategy for substituted pyrrolidines. whiterose.ac.uk |

Biocatalytic Routes for Stereospecific Production

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. nih.gov For the synthesis of chiral amines, enzymes like transaminases, imine reductases, and amine dehydrogenases offer sustainable and highly efficient alternatives to traditional chemical methods. nih.gov

A prominent biocatalytic strategy for producing 2-substituted pyrrolidines involves the use of transaminases (TAs). nih.gov These enzymes catalyze the transfer of an amino group from an amine donor, such as isopropylamine, to a ketone substrate. nih.gov By starting with commercially available ω-chloroketones, a transaminase can stereoselectively form a chiral amine. This intermediate then undergoes spontaneous intramolecular cyclization to yield the desired enantioenriched 2-substituted pyrrolidine. This method has been shown to achieve high yields (up to 90%) and excellent enantiomeric excesses (up to >99.5%). nih.gov Importantly, by selecting either an (R)-selective or an (S)-selective transaminase, both enantiomers of the target pyrrolidine can be accessed. nih.gov

Other enzymatic methods, such as the lipase-catalyzed desymmetrization of diesters, have also proven effective in creating chiral intermediates for complex molecule synthesis. researchgate.net These biocatalytic processes are valued for their mild reaction conditions and superior stereocontrol. nih.gov

Resolution Techniques for Racemic Mixtures

When a chemical synthesis produces a 50:50 mixture of two enantiomers, known as a racemic mixture or racemate, a resolution process is required to separate them. libretexts.orglibretexts.org Since enantiomers have identical physical properties like melting point and solubility, direct separation is difficult. libretexts.org Resolution techniques circumvent this by temporarily converting the enantiomers into diastereomers, which possess different physical properties and can therefore be separated. libretexts.orglibretexts.org

Diastereomeric Salt Formation

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orgadvanceseng.com This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org The reaction produces a mixture of two diastereomeric salts (e.g., (R)-amine·(R)-acid and (S)-amine·(R)-acid).

These diastereomeric salts have different solubilities in a given solvent system, allowing one to be selectively crystallized from the solution. advanceseng.comchiralpedia.com After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, thereby liberating the enantiomerically pure amine. libretexts.org The success of this method relies heavily on the careful selection of the resolving agent and the crystallization solvent to maximize the solubility difference between the diastereomeric salts. rsc.orgresearchgate.net

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric Acid | Chiral Acid |

| (-)-Malic Acid | Chiral Acid |

| (-)-Mandelic Acid | Chiral Acid |

Kinetic Resolution Methods

Kinetic resolution is a technique that differentiates enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org In this process, one enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product. wikipedia.org The selectivity of a kinetic resolution is often described by the enantiomeric ratio (E or s), which is the ratio of the reaction rates for the fast and slow-reacting enantiomers (E = k_fast / k_slow). uni-graz.at For practical applications, an E-value above 15 is generally considered useful. uni-graz.at

A common application is the acylation of amines using a chiral acylating agent, where one enantiomer is acylated more rapidly. nih.gov Enzymatic kinetic resolution is also widely used, for instance, employing lipases for the selective acylation of one amine enantiomer. beilstein-journals.org

A significant advancement is Dynamic Kinetic Resolution (DKR) . This process combines kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. beilstein-journals.org By continuously converting the less reactive enantiomer back into the racemic mixture, DKR can theoretically achieve a 100% yield of the desired enantioenriched product, overcoming the 50% maximum yield limitation of standard kinetic resolution. beilstein-journals.org

Table 4: Comparison of Resolution Techniques

| Technique | Principle | Maximum Theoretical Yield | Key Factor |

|---|---|---|---|

| Diastereomeric Salt Formation | Separation based on differential solubility of diastereomeric salts. | >50% (depends on recovery) | Choice of resolving agent and solvent. |

| Kinetic Resolution | Separation based on differential reaction rates of enantiomers. | 50% (for one enantiomer) | Selectivity (E or s value) of the chiral catalyst/reagent. uni-graz.at |

Protecting Group Strategies for Amine Functionalities

The differential reactivity of the primary and secondary amines in this compound necessitates an orthogonal protection strategy. This approach allows for the selective deprotection of one amine group while the other remains protected, enabling further synthetic transformations at a specific site. nih.gov The choice of protecting groups is critical and is guided by their stability under various reaction conditions and the ease of their removal. researchgate.net

Commonly employed amine protecting groups include carbamates such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). These groups are widely used due to their reliability and the distinct conditions required for their cleavage. researchgate.net

Boc (tert-butoxycarbonyl): This group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of non-acidic conditions. Its removal is readily achieved with strong acids like trifluoroacetic acid (TFA). researchgate.netmdpi.com

Cbz (benzyloxycarbonyl): Introduced using benzyl (B1604629) chloroformate (CbzCl), the Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis. researchgate.net

Fmoc (9-fluorenylmethoxycarbonyl): This group is introduced using Fmoc-Cl or Fmoc-OSu and is notably labile to basic conditions, often being removed by treatment with piperidine (B6355638). researchgate.net

An effective orthogonal strategy for a diamine like this compound would involve protecting the primary amine with a group that is stable under the conditions required to remove the protecting group on the secondary amine, and vice-versa. For instance, the pyrrolidine nitrogen can be protected with a Boc group, while the primary amine of the ethanamine side chain is protected with a Cbz group. This allows for the selective deprotection of the Cbz group via hydrogenolysis to free the primary amine for further reactions, leaving the Boc group intact. Subsequently, the Boc group can be removed under acidic conditions.

Another protecting group that offers orthogonality is the nosyl (Ns) group (2-nitrobenzenesulfonyl). The Ns group can be used to protect amines and can be selectively cleaved under mild conditions using a thiol and a base, such as β-mercaptoethanol and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). tcichemicals.com This adds another layer of versatility to the synthetic design. For example, in the synthesis of polyamines, a Ns strategy has been successfully employed. tcichemicals.comnih.gov

The synthesis of this compound often starts from (R)-proline or its derivatives. mdpi.com A common route involves the protection of the pyrrolidine nitrogen, followed by the elaboration of the carboxylic acid functionality into the aminoethyl side chain. For example, N-Boc-(R)-proline can be converted to the corresponding N-Boc-(R)-prolinol, which is then further transformed to introduce the two-carbon side chain with a protected amine.

A plausible protecting group strategy could be the following:

Protection of the secondary amine of (R)-proline with a Boc group.

Conversion of the carboxylic acid to a protected aminoethyl group, for instance, by first forming an amide and then reducing it, or by building the side chain step-wise. During this process, the newly introduced primary amine would be protected, for example, with a Cbz group.

This results in a di-protected intermediate, N-Boc-(2R)-2-(N'-Cbz-aminoethyl)pyrrolidine. From this intermediate, either protecting group can be selectively removed to allow for further functionalization.

| Protecting Group | Introduction Reagent | Removal Conditions | Orthogonality |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) researchgate.netmdpi.com | Stable to hydrogenolysis and mild base. |

| Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) researchgate.net | Stable to acidic and basic conditions. |

| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) researchgate.net | Stable to acid and hydrogenolysis. |

| Ns | 2-Nitrobenzenesulfonyl chloride (NsCl) | Thiol and base (e.g., thiophenol, DBU) tcichemicals.com | Stable to acidic conditions. |

Scale-Up Considerations in Laboratory Synthesis

Transitioning the synthesis of this compound from a small, analytical scale to a larger, preparative laboratory scale (gram-scale or more) presents several challenges that can impact yield, purity, and safety. nih.gov

Key Scale-Up Challenges:

Reaction Conditions: Reactions that are straightforward on a small scale may become problematic when scaled up. For instance, exothermic reactions require more efficient heat dissipation to prevent runaway reactions and the formation of byproducts. Similarly, reactions requiring very low temperatures (-78 °C) can be difficult to maintain uniformly in larger reaction vessels.

Reagent Addition and Mixing: Ensuring uniform mixing becomes more challenging in larger volumes, which can lead to localized high concentrations of reagents, promoting side reactions. The rate of addition of reagents often needs to be carefully controlled.

Work-up and Purification: Procedures like extractions and chromatographic purifications can become cumbersome and less efficient at a larger scale. The volume of solvents required increases significantly, leading to practical and economic challenges. Finding suitable crystallization conditions can be an effective way to purify large quantities of product and is often preferred over chromatography at scale. nih.gov

Stereochemical Integrity: For chiral molecules like this compound, maintaining enantiomeric purity is paramount. Changes in reaction conditions, such as temperature fluctuations or prolonged reaction times, can sometimes lead to racemization.

Problematic Reagents and Reactions: Certain reagents and reactions are not amenable to large-scale synthesis due to safety concerns, cost, or the generation of toxic byproducts. For example, the use of lithium aluminum hydride (LiAlH₄) for reductions is effective on a small scale but poses significant safety risks on a larger scale due to its high reactivity with water. Alternative, safer reducing agents may need to be identified and optimized. Similarly, some deprotection steps, such as the high-temperature catalytic hydrogenation of N-benzyl groups, have been reported to proceed poorly on a larger scale. nih.gov

Strategies for Addressing Scale-Up Challenges:

To mitigate these challenges, careful process optimization is required. This may involve:

Selection of Scalable Reagents: Opting for reagents that are less hazardous, more stable, and cost-effective for larger quantities. For example, replacing a problematic reduction step with a safer alternative.

Process Parameter Optimization: Systematically studying the impact of reaction parameters such as temperature, concentration, and reaction time to find a robust and reproducible protocol.

Alternative Purification Methods: Developing crystallization-based purifications to avoid large-scale chromatography. This might involve screening different solvent systems to find conditions that provide the product in high purity and yield.

| Challenge | Potential Solution | Research Finding Context |

| Problematic Deprotection | Use of alternative protecting groups with milder deprotection conditions. | A late-stage benzyl deprotection via high-temperature catalytic hydrogenation proceeded poorly at a larger scale. nih.gov |

| Purification | Development of crystallization protocols to replace chromatography. | The use of BF₃·Et₂O and specific solvent changes allowed for a maintained yield on a 100g scale, with purification likely being a key consideration. nih.gov |

| Reagent Safety & Handling | Replacing hazardous reagents like LiAlH₄ with safer alternatives (e.g., NaBH₄, if applicable) or using freshly prepared reagents under controlled conditions. | The use of freshly prepared borane (B79455) was critical for a successful hydroboration-oxidation step at scale. nih.gov |

| Maintaining Stereopurity | Careful control of reaction temperature and time to avoid racemization. | The synthesis of densely substituted pyrrolidines could be scaled up to 1 mmol without compromising diastereoselectivity. acs.org |

Role of 2r 2 Pyrrolidineethanamine As a Chiral Building Block and Intermediate

Synthesis of Advanced Intermediates utilizing (2R)-2-Pyrrolidineethanamine

The unique structural features of this compound make it an important starting material for the synthesis of more complex chiral molecules and advanced intermediates. These intermediates are often key components in the development of pharmaceuticals and other biologically active compounds. The primary amino group and the secondary amine within the pyrrolidine (B122466) ring offer two points for differential functionalization, allowing for the stepwise construction of intricate molecular architectures.

One common strategy involves the selective protection of one amino group, followed by the elaboration of the other. For instance, the primary amine can be selectively acylated or alkylated, and the resulting intermediate can then undergo further transformations at the pyrrolidine nitrogen. This sequential functionalization is crucial for creating intermediates with precisely defined stereochemistry and functionality.

While direct examples of the synthesis of advanced intermediates starting specifically from this compound are not extensively documented in readily available literature, the principles can be inferred from the chemistry of similar chiral pyrrolidine derivatives. For example, (R)-2-aminomethylpyrrolidine, a close structural analog, has been used to synthesize a variety of complex ligands and pharmaceutical intermediates. The additional ethyl spacer in this compound provides greater flexibility and conformational options, which can be advantageous in certain synthetic applications.

| Reaction Type | Description | Potential Intermediate |

|---|---|---|

| N-Acylation | Selective acylation of the primary amino group to introduce amide functionalities. | Chiral amides, peptide fragments |

| N-Alkylation | Introduction of alkyl groups at either the primary or secondary amine. | Substituted diamines, ligands for metal catalysts |

| Reductive Amination | Reaction with aldehydes or ketones to form Schiff bases, followed by reduction to secondary or tertiary amines. | Complex amine derivatives |

| Urea/Thiourea (B124793) Formation | Reaction with isocyanates or isothiocyanates to form chiral ureas and thioureas. | Organocatalysts, receptor ligands |

Stereochemical Control in Downstream Transformations

A key application of this compound as a chiral building block is its use as a chiral auxiliary or ligand to control the stereochemical outcome of subsequent reactions. The inherent chirality of the molecule can be transferred to a new stereocenter being formed in a prochiral substrate.

When used as a chiral auxiliary, this compound is temporarily incorporated into a reactant molecule. The steric hindrance and electronic properties of the chiral pyrrolidine moiety then direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one stereoisomer. After the desired stereoselective transformation, the auxiliary can be cleaved and ideally recycled. Pseudoephenamine is a well-known example of a chiral auxiliary that directs alkylation reactions with high diastereoselectivity nih.gov. The principle of using a chiral amine to control stereochemistry is a cornerstone of asymmetric synthesis wikipedia.org.

As a chiral ligand, this compound can coordinate to a metal center, creating a chiral catalytic species. This chiral catalyst can then mediate a variety of asymmetric transformations, such as hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions, with high enantioselectivity. The C2-symmetry found in some 2,5-disubstituted pyrrolidine derivatives has been shown to be particularly effective in creating highly selective chiral ligands nih.govrsc.org. The diamine nature of this compound makes it a potential bidentate ligand for various transition metals.

| Reaction | Role of Chiral Pyrrolidine | Outcome |

|---|---|---|

| Asymmetric Alkylation | Chiral Auxiliary | Formation of new stereocenters with high diastereoselectivity. |

| Asymmetric Aldol (B89426) Reaction | Chiral Ligand or Organocatalyst | Enantioselective formation of β-hydroxy carbonyl compounds. |

| Asymmetric Diels-Alder Reaction | Chiral Lewis Acid Catalyst Component | Diastereo- and enantioselective formation of cyclic compounds. |

| Asymmetric Hydrogenation | Chiral Ligand for a Metal Catalyst | Enantioselective reduction of prochiral olefins or ketones. |

Applications in the Construction of Complex Molecular Architectures

The use of chiral building blocks like this compound is fundamental to the total synthesis of complex natural products and other intricate molecular architectures. By starting with a molecule that already possesses a defined stereocenter, chemists can significantly simplify the synthetic route and avoid challenging enantioselective steps later on.

While specific total syntheses employing this compound are not prominently featured in the surveyed literature, the broader class of chiral pyrrolidines is ubiquitous in the synthesis of alkaloids, amino sugars, and other biologically significant molecules. For instance, substituted pyrrolidines are key intermediates in the synthesis of various pharmaceutical compounds nih.gov. The synthesis of complex molecules often relies on the iterative functionalization of a core scaffold, and this compound provides a robust and stereochemically defined starting point for such strategies.

The construction of polycyclic systems can be facilitated by using the pyrrolidine ring as a template. The substituents introduced onto the amino groups of this compound can be designed to participate in intramolecular cyclization reactions, leading to the formation of new rings with controlled stereochemistry.

Combinatorial Chemistry Approaches utilizing this compound Scaffolds

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large libraries of related compounds for biological screening. The use of a central scaffold, to which a variety of building blocks can be attached, is a key principle of this approach. This compound, with its two distinct points of diversity at the primary and secondary amino groups, is an excellent candidate for a scaffold in combinatorial library synthesis.

A "split-and-pool" synthesis strategy can be employed, where a solid support is divided into portions, each of which is reacted with a different building block at one of the amino groups. The portions are then pooled, mixed, and split again for reaction at the second amino group with another set of building blocks. This process can generate a vast number of unique compounds in a systematic and efficient manner nih.govnih.gov. The pyrrolidine scaffold provides a rigid, three-dimensional framework that can present the appended functionalities in a well-defined spatial arrangement, which is crucial for molecular recognition and biological activity.

Encoded combinatorial libraries have been successfully created using pyrrolidine scaffolds, where each compound is associated with a chemical tag that records its synthetic history, facilitating the rapid identification of active compounds nih.gov.

| Position of Diversity | Functional Group | Potential Building Blocks |

|---|---|---|

| Primary Amine (R1) | -NH-R1 | Carboxylic acids (forming amides), Aldehydes (forming secondary amines via reductive amination), Isocyanates (forming ureas) |

| Secondary Amine (R2) | >N-R2 | Alkyl halides, Sulfonyl chlorides (forming sulfonamides), Carboxylic acids (forming amides) |

Applications of 2r 2 Pyrrolidineethanamine in Asymmetric Catalysis

Design and Synthesis of Ligands based on (2R)-2-Pyrrolidineethanamine

The unique structural features of this compound, including its stereochemically defined center and the differential reactivity of its primary and secondary amines, make it an ideal starting material for the synthesis of sophisticated chiral ligands. These ligands are designed to create a specific chiral environment around a metal center or to act as organocatalysts, thereby directing the stereochemical outcome of a reaction.

Chiral Phosphine (B1218219) Ligands

Chiral Schiff Base Ligands

The condensation of the primary amine group of this compound with various aldehydes provides a straightforward route to chiral Schiff base ligands. These ligands can coordinate with metal ions to form catalysts for asymmetric reactions.

A notable example involves a chiral Nickel(II) complex derived from the Schiff base of (S)-(2-aminomethyl)pyrrolidine (the enantiomer of the title compound) and 3,5-di-tert-butylsalicylaldehyde. This complex has been successfully employed as a catalyst in the asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrenes, achieving high yields and enantioselectivities of up to 90% ee nih.gov. The reaction demonstrates the effectiveness of the chiral environment created by the Schiff base ligand in controlling the facial selectivity of the nucleophilic attack on the nitroalkene.

Table 1: Asymmetric Friedel-Crafts Alkylation using a (S)-2-(aminomethyl)pyrrolidine-derived Schiff Base-Ni(II) Complex

| Entry | Indole (B1671886) | Nitroalkene | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Indole | trans-β-Nitrostyrene | 95 | 85 |

| 2 | 2-Methylindole | trans-β-Nitrostyrene | 92 | 90 |

| 3 | 5-Methoxyindole | trans-β-Nitrostyrene | 96 | 88 |

Data synthesized from findings reported in scientific literature nih.gov.

Multidentate Ligand Architectures

The presence of two nitrogen atoms in this compound allows for its use as a building block for multidentate ligands. These ligands can offer enhanced stability and stereocontrol in metal complexes.

Research has shown the template synthesis of chiral tetraamines based on (S)-2-(aminomethyl)pyrrolidine. This involves the reaction of a copper(II) complex of the diamine with formaldehyde (B43269) and a carbon acid like nitroethane nih.gov. The resulting macrocyclic ligands possess multiple stereocenters and can coordinate to metal ions to form catalysts for various asymmetric transformations.

Furthermore, derivatives such as (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate have been used to create bifunctional organocatalysts. For instance, its coupling with an isothiocyanate, followed by cyclization, yields a pyrrolidine-based thiourea (B124793). This type of organocatalyst has been effective in promoting asymmetric Michael reactions uni-muenchen.de.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. While pyrrolidine-based phosphine ligands are widely used in this area, specific studies detailing the application of catalysts derived from this compound in asymmetric hydrogenation reactions are not prominently featured in the reviewed scientific literature. The development of such catalysts could potentially offer new avenues for the enantioselective reduction of various unsaturated substrates.

Asymmetric Alkylation Reactions

Catalysts derived from this compound have demonstrated considerable success in asymmetric alkylation reactions. As mentioned previously, a chiral Ni(II) complex of a Schiff base derived from (S)-2-(aminomethyl)pyrrolidine has proven to be an effective catalyst for the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes nih.gov. This reaction provides a direct route to optically active 3-indolyl-nitroalkanes, which are valuable synthetic intermediates. The catalyst activates the nitroalkene and provides a chiral pocket to guide the approach of the indole nucleophile, resulting in high enantioselectivity nih.gov.

Asymmetric C-C Bond Formation Reactions

Beyond alkylation, ligands and organocatalysts derived from the this compound scaffold have been utilized in other asymmetric C-C bond-forming reactions. The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key example.

Bifunctional thiourea organocatalysts synthesized from (S)-tert-butyl-2-(aminomethyl)pyrrolidine-1-carboxylate have been shown to catalyze the asymmetric Michael addition of ketones to nitroolefins uni-muenchen.de. In these systems, the pyrrolidine (B122466) nitrogen acts as a base to form an enamine intermediate with the ketone, while the thiourea moiety activates the nitroolefin through hydrogen bonding. This dual activation model is crucial for achieving high stereoselectivity.

Table 2: Asymmetric Michael Addition of Ketones to Nitroolefins using a Pyrrolidine-Thiourea Organocatalyst

| Entry | Ketone | Nitroolefin | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|

| 1 | Cyclohexanone | trans-β-Nitrostyrene | 98 | 95:5 | 92 |

| 2 | Acetone | trans-β-Nitrostyrene | 85 | - | 88 |

Data synthesized from findings reported in scientific literature uni-muenchen.de.

Organocatalytic Applications of this compound Derivatives

This compound and its derivatives have emerged as a privileged scaffold in the field of asymmetric organocatalysis. This branch of catalysis utilizes small, chiral organic molecules to accelerate chemical reactions and control their stereochemical outcome, offering a valuable alternative to traditional metal-based or enzymatic catalysts. encyclopedia.pubbeilstein-journals.org The pyrrolidine ring, a core feature of the amino acid proline, is a fundamental building block for many highly successful organocatalysts. nih.gov Derivatives of this compound leverage this chiral backbone, functioning primarily through aminocatalysis, which involves the formation of transient nucleophilic enamines or electrophilic iminium ions as key intermediates. encyclopedia.pub

The versatility of the this compound framework allows for extensive structural modifications. By converting the primary amine of the ethanamine side chain into amides, sulfonamides, ureas, or other functional groups, researchers can fine-tune the catalyst's steric and electronic properties. mdpi.com These modifications are crucial for creating a well-defined chiral environment around the catalytic site, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.

Detailed Research Findings

The utility of this compound derivatives is most prominently demonstrated in asymmetric Michael additions, a powerful reaction for forming C-C bonds. These catalysts have proven highly effective in mediating the conjugate addition of aldehydes and ketones to nitroalkenes.

In a notable study, a series of prolinamide organocatalysts derived from this compound (by way of its parent amino acid, proline) were synthesized and evaluated. One such catalyst, an adamantyl L-prolinamide, demonstrated high efficiency in the Michael addition of various aldehydes to trans-β-nitroalkenes. mdpi.com These reactions typically proceed with high yields and excellent stereoselectivity. For instance, the reaction between propanal and β-nitrostyrene, catalyzed by a pyrrolidine-based catalyst, can yield the corresponding Michael adduct with high diastereoselectivity and enantioselectivity. The acidic hydrogen on the amide functionality is believed to play a key role by coordinating with the nitro group of the electrophile, which helps to facilitate the enantiodifferentiation during the attack by the enamine intermediate. mdpi.com

Further research has explored the impact of different substituents on the pyrrolidine ring to enhance catalytic performance. New pyrrolidine-based organocatalysts featuring bulky substituents at the C2 position have been synthesized and successfully applied to the Michael addition of aldehydes to nitroolefins. nih.gov These catalysts were found to be effective, achieving enantioselectivities up to 85% ee. nih.gov The reactions involving linear aliphatic aldehydes and β-nitrostyrene generally result in good yields, with moderate to good diastereoselectivity in favor of the syn-diastereoisomer and high enantioselectivities. nih.gov

The table below summarizes representative findings for the Michael addition of aldehydes to nitroolefins using derivatives of this compound as organocatalysts.

| Catalyst Type | Aldehyde | Nitroolefin | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|---|---|

| Adamantyl L-Prolinamide | Propanal | trans-β-Nitrostyrene | 95:5 | 99 | 85 |

| Bulky C2-Substituted Pyrrolidine | Butyraldehyde | trans-β-Nitrostyrene | 92:8 | 84 | Good |

| Bulky C2-Substituted Pyrrolidine | Hexanal | trans-β-Nitrostyrene | 95:5 | 84 | Good |

| Bulky C2-Substituted Pyrrolidine | Butyraldehyde | 1-Nitro-3-phenylprop-1-ene | 74:26 | 72 | Good |

Beyond Michael additions, these chiral diamine derivatives are instrumental in other cornerstone asymmetric reactions, including aldol (B89426) reactions. unibo.itnih.gov Bifunctional organocatalysts, which combine a nucleophilic amine site with a hydrogen-bond-donating group (like an amide or sulfonamide), are particularly effective. This dual activation mode allows the catalyst to simultaneously activate both the nucleophile (ketone or aldehyde) and the electrophile (aldehyde), leading to highly organized transition states and, consequently, high levels of stereoselectivity. uni-lj.si The development of such catalysts based on the this compound scaffold continues to be an active area of research, expanding the toolkit available for the stereoselective synthesis of complex organic molecules.

Derivatization and Functionalization of 2r 2 Pyrrolidineethanamine

Amine Functionalization Reactions

Functionalization of the amine groups, particularly the primary amine, is the most common strategy for the derivatization of (2R)-2-Pyrrolidineethanamine. These reactions leverage the nucleophilic character of the nitrogen atom to form a variety of new covalent bonds.

Amidation and Sulfonamidation

The primary amine of this compound readily undergoes acylation reactions with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry and materials science for creating stable, neutral linkages.

Amidation: The formation of an amide bond typically involves the coupling of the primary amine with a carboxylic acid. This reaction is often facilitated by a coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), in the presence of a base like triethylamine (B128534) (Et3N) nih.gov. The reaction proceeds by activating the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the primary amine of the pyrrolidineethanamine. This method is widely used in the synthesis of pyrrolidine (B122466) amide derivatives with potential biological activity nih.gov.

Sulfonamidation: The synthesis of sulfonamides is generally achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base. This reaction is a common strategy in the development of therapeutic agents nih.govnih.gov. For instance, various substituted pyrrolidine sulfonamides have been synthesized by coupling the amine with an appropriate sulfonyl chloride under basic conditions nih.gov. The resulting sulfonamide moiety is a key structural feature in many pharmacologically active compounds.

A general scheme for these reactions is presented below:

Amidation: R-COOH + this compound --(Coupling Agent)--> R-CONH-(CH2)2-(2R)-pyrrolidine

Sulfonamidation: R-SO2Cl + this compound --(Base)--> R-SO2NH-(CH2)2-(2R)-pyrrolidine

| Reaction Type | Reagents | Product | Reference |

| Amidation | Carboxylic Acid, EDCI, Et3N | N-Acyl derivative | nih.gov |

| Sulfonamidation | Sulfonyl Chloride, Base | N-Sulfonyl derivative | nih.govnih.gov |

Alkylation and Reductive Amination

Introducing alkyl groups to the primary amine can be accomplished through direct alkylation or, more effectively, via reductive amination.

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging to control. The initial alkylation yields a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to subsequent alkylations, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, a phenomenon described as over-alkylation masterorganicchemistry.com. While reaction conditions can be optimized, achieving mono-alkylation selectively often requires alternative methods.

Reductive Amination: A more controlled and widely used method for alkylation is reductive amination wikipedia.orgmasterorganicchemistry.com. This two-step process, often performed in a single pot, first involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the imine in the presence of the carbonyl reactant masterorganicchemistry.compearson.com. This method avoids the issue of over-alkylation and is a cornerstone of amine synthesis masterorganicchemistry.com. By choosing the appropriate aldehyde or ketone, a wide variety of substituents can be introduced at the primary amine position.

| Method | Carbonyl Compound | Reducing Agent | Product |

| Reductive Amination | Aldehyde (R-CHO) | NaBH3CN or NaBH(OAc)3 | (2R)-N-(Alkyl)-2-pyrrolidineethanamine |

| Reductive Amination | Ketone (R-CO-R') | NaBH3CN or NaBH(OAc)3 | (2R)-N-(Dialkyl)-2-pyrrolidineethanamine |

Pyrrolidine Ring Modifications

Modifying the pyrrolidine ring of this compound is less common than functionalizing the side-chain amine, primarily due to the lower reactivity of the C-H bonds of the saturated heterocyclic ring. Most syntheses that require a substituted pyrrolidine ring build the ring from appropriately functionalized precursors acs.orgorganic-chemistry.org.

Substitutions on the Pyrrolidine Ring

In the broader context of pyrrolidine chemistry, substitutions can be introduced at various positions on the ring (C-2, C-3, C-4, C-5) to modulate the molecule's properties psychonautwiki.org. Substituents at the C-2 position can influence the basicity of the ring nitrogen, while modifications at other positions can affect stereochemistry and biological activity nih.gov. However, performing these substitutions directly on a pre-existing 2-substituted pyrrolidine like this compound is synthetically challenging and not extensively documented. Such transformations would likely require harsh reaction conditions and complex protecting group strategies to prevent unwanted side reactions at the ethanamine chain.

Ring Expansion or Contraction Reactions

Reactions that alter the size of the pyrrolidine ring are known in heterocyclic chemistry. For example, methods exist for the ring contraction of piperidine (B6355638) derivatives to yield pyrrolidines rsc.org. Conversely, ring expansion of certain cyclopropyl (B3062369) systems can be used to synthesize pyrrolidines nih.gov. These transformations are highly specific to the starting materials and reaction pathways involved. There is currently a lack of published research detailing ring expansion or contraction reactions starting specifically from this compound or its simple derivatives. Such modifications are not considered a standard derivatization strategy for this particular compound.

Synthesis of Polyamine Derivatives and Oligomers

This compound can serve as a building block for the synthesis of more complex polyamine structures and oligomers. The synthesis of such molecules requires careful planning and often employs orthogonal protecting group strategies to ensure selective functionalization at specific sites nih.gov.

Given that the pyrrolidine nitrogen is tertiary, it acts as a non-reactive anchor point in chain-building reactions. The primary amine of the side chain is the key reactive handle for constructing oligomers.

A potential synthetic approach could involve the following steps:

Amidation/Coupling: The primary amine of this compound can be coupled with a bifunctional linker molecule, for example, a dicarboxylic acid like adipic acid.

Chain Extension: By using a stoichiometric excess of the dicarboxylic acid, one end would form an amide with the pyrrolidineethanamine, leaving a free carboxylic acid at the other end.

Iteration: This new, larger molecule, now terminating in a carboxylic acid, could then be activated and reacted with another molecule of this compound. Repetition of this sequence would lead to the formation of a defined oligomer where the this compound units are connected by the linker.

This strategy allows for the creation of chiral oligomers with repeating pyrrolidine units, which could have applications in areas such as asymmetric catalysis or as scaffolds in supramolecular chemistry. The chemical synthesis of polyamine conjugates often relies on acylation or alkylation reactions to link different molecular fragments nih.gov.

Interactions of 2r 2 Pyrrolidineethanamine and Its Derivatives with Biological Systems Mechanistic and Structural Focus Only

In Vitro Studies of Enzyme Inhibition Mechanisms

Currently, there is a lack of specific research in the public domain detailing the in vitro enzyme inhibition mechanisms of (2R)-2-Pyrrolidineethanamine. While studies on various pyrrolidine (B122466) derivatives have demonstrated enzyme inhibitory activity against a range of targets, direct kinetic and mechanistic data for this compound are not available. Future research in this area would be necessary to elucidate its potential as an enzyme inhibitor and to understand the specific molecular interactions driving such activity. This would involve screening against a panel of enzymes and, if inhibition is observed, conducting detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Receptor Binding Profiling (Non-Human, Mechanistic Focus)

Detailed receptor binding profiles for this compound in non-human systems with a mechanistic focus are not extensively documented in publicly accessible scientific literature. The structural motifs present in this compound suggest the potential for interaction with various receptor types, particularly those that recognize amine-containing ligands. To understand its receptor binding profile, comprehensive in vitro binding assays using radioligand displacement or other biophysical techniques would be required. Such studies would need to be conducted across a diverse range of receptor families to identify any specific targets and to characterize the affinity and selectivity of binding.

Protein-Ligand Interaction Studies (Computational and In Vitro Structural)

Design Principles for Biomolecular Probes based on this compound Scaffolds

The this compound scaffold possesses features that could be advantageous in the design of biomolecular probes. The primary amine of the ethanamine side chain provides a convenient handle for the attachment of reporter groups, such as fluorophores or affinity tags, without significantly altering the core structure that may be responsible for target binding.

Key design principles for developing biomolecular probes from this scaffold would include:

Linker Chemistry: The selection of an appropriate linker to connect the reporter group to the scaffold is crucial. The linker should be of sufficient length and flexibility to avoid interfering with the binding of the pyrrolidineethanamine moiety to its biological target.

Reporter Group Selection: The choice of reporter group (e.g., a fluorescent dye) would depend on the specific application, including the desired photophysical properties and compatibility with the biological system under investigation.

Maintenance of Stereochemistry: Preserving the (2R) stereochemistry is critical, as this configuration may be essential for selective binding to the target molecule.

Structure-Activity Relationship (SAR) Studies: Systematic modifications to the scaffold and linker would be necessary to optimize the probe's affinity, selectivity, and signaling properties.

While the potential exists, the successful design of such probes is contingent on identifying a specific biological target for the this compound scaffold.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

The principles of green chemistry are increasingly influencing the design of synthetic pathways for chiral molecules like (2R)-2-pyrrolidineethanamine. Future research in this domain is anticipated to concentrate on minimizing environmental impact and enhancing process efficiency. Key strategies likely to be explored include the use of renewable starting materials, the reduction of hazardous waste, and the implementation of more energy-efficient reaction conditions.

One promising avenue is the application of biocatalysis. The use of enzymes for intramolecular C(sp3)–H amination presents a potential route to construct chiral pyrrolidines under mild, environmentally friendly conditions nih.gov. This approach could offer high enantioselectivity while avoiding the use of heavy metal catalysts. Another sustainable approach involves the use of multi-component reactions in eco-friendly solvents, which can simplify synthetic procedures and reduce waste . The development of processes that utilize water as a solvent is also a significant goal, as it is an environmentally benign medium for many chemical transformations mdpi.comunibo.it.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

| Approach | Key Advantages | Potential Challenges |

| Biocatalysis | High enantioselectivity, mild reaction conditions, use of renewable resources. | Enzyme stability and cost, substrate scope limitations. |

| Multi-component Reactions | High atom economy, reduced number of synthetic steps, simplified purification. | Finding suitable reaction conditions for complex molecules. |

| Aqueous Synthesis | Environmentally friendly solvent, potential for unique reactivity. | Solubility of organic substrates, potential for side reactions. |

| Process Optimization | Increased yield, reduced waste, fewer synthetic steps. | Requires significant investment in research and development. |

Exploration of New Catalytic Applications

The pyrrolidine (B122466) scaffold is a well-established motif in organocatalysis, and this compound and its derivatives are poised for expanded roles in asymmetric synthesis nih.govrsc.org. While proline and its derivatives have been extensively used in reactions like aldol (B89426) and Michael additions, future research will likely explore the application of this compound-based catalysts in a wider array of chemical transformations unibo.it.

The bifunctional nature of this compound, possessing both a primary and a secondary amine, allows for the creation of unique catalyst structures. These can act as powerful tools for the construction of complex chiral molecules from simple starting materials in a single pot rsc.org. The development of novel organocatalysts derived from this scaffold could lead to highly efficient and stereoselective methods for forming carbon-carbon and carbon-heteroatom bonds.

Researchers are actively designing and synthesizing new generations of chiral pyrrolidine-containing organocatalysts to improve their efficiency and selectivity in various asymmetric reactions, including conjugate additions to nitroalkenes researchgate.net. The exploration of these catalysts in cascade reactions, where multiple chemical transformations occur sequentially in a single reaction vessel, is a particularly promising area for creating molecular complexity with high efficiency rsc.org. The performance of these catalysts can be fine-tuned by modifying the substituents on the pyrrolidine ring and the ethanamine side chain, allowing for the optimization of their activity and selectivity for specific reactions mdpi.com.

Integration into Materials Science and Supramolecular Chemistry

While the catalytic applications of pyrrolidine derivatives are well-documented, their integration into materials science and supramolecular chemistry represents a nascent and exciting field of research. The unique structural and stereochemical features of this compound make it an attractive building block for the design of novel functional materials.

In polymer chemistry, the chiral nature of this compound could be exploited to synthesize polymers with specific helical structures or other forms of chirality-dependent ordering. Such polymers could find applications in chiral separations, asymmetric catalysis, and as advanced optical materials. The diamine functionality of this compound also makes it a suitable monomer for the synthesis of polyamides and polyimides with tailored properties.

In the realm of supramolecular chemistry, the ability of this compound to participate in hydrogen bonding and other non-covalent interactions can be harnessed to construct well-defined self-assembled architectures. These could include gels, liquid crystals, and other ordered structures with potential applications in sensing, drug delivery, and nanotechnology. The development of crown ethers and other host molecules incorporating the this compound motif could lead to new systems for molecular recognition and chiral sensing.

Advanced Computational Modeling for Structure-Activity Relationship Prediction (excluding biological activity)

Computational modeling is becoming an indispensable tool in chemical research, enabling the prediction of molecular properties and the rational design of new functional molecules. For this compound and its derivatives, advanced computational methods can be employed to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) for non-biological applications.

These computational models can be used to predict the catalytic activity and enantioselectivity of new organocatalysts derived from this compound mdpi.comresearchgate.net. By correlating structural features with catalytic performance, researchers can design more effective catalysts with improved properties. Techniques such as 3D-QSAR, molecular docking, and molecular dynamics simulations can provide detailed insights into the interactions between catalysts and substrates at the molecular level, guiding the design of new and improved catalytic systems nih.gov.

Beyond catalysis, computational modeling can also be used to predict the material properties of polymers and supramolecular assemblies incorporating the this compound scaffold. This can accelerate the discovery of new materials with desired mechanical, optical, or electronic properties. The use of machine learning and other data-driven approaches will likely play an increasingly important role in building these predictive models nih.govnih.gov.

Table 2: Computational Modeling Techniques and Their Applications

| Technique | Application Area | Predicted Properties |

| 3D-QSAR | Organocatalyst design | Catalytic activity, enantioselectivity. |

| Molecular Docking | Catalyst-substrate interactions | Binding modes, transition state geometries. |

| Molecular Dynamics | Polymer and supramolecular systems | Conformational dynamics, self-assembly behavior. |

| Machine Learning | High-throughput screening | Prediction of a wide range of material and catalytic properties. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.